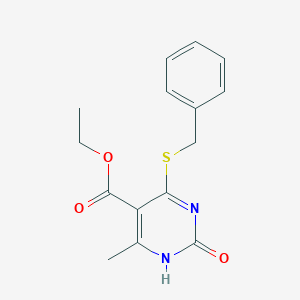

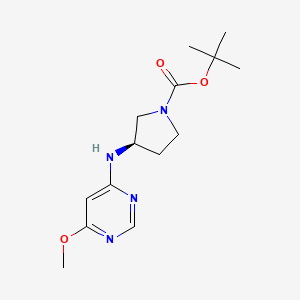

ethyl 4-benzylsulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-benzylsulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is a derivative of pyrimidine, a six-membered heterocyclic organic compound containing two nitrogen atoms . Pyrimidine and its derivatives have been proven to have various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of similar compounds has been reported using a series of reactions. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was achieved by treating a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol with concentrated hydrochloric acid and heating to reflux .Molecular Structure Analysis

The molecular structure of this compound is likely to be similar to that of other pyrimidine derivatives. It consists of an ethyl group attached to a thiol group, with the structure paralleling that of ethanol, but with sulfur in place of oxygen .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of reactions such as the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea . Further reactions may involve the use of catalysts and specific reaction conditions .科学的研究の応用

Synthesis and Characterization

Ethyl 4-benzylsulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate, a novel pyrimidine derivative, has been synthesized through a Biginelli three-component cyclocondensation reaction. This compound was characterized by IR, 1H NMR, 13C NMR, LCMS, and elemental analysis, showcasing its potential in the field of chemical synthesis and compound analysis (Mohan et al., 2014).

Antioxidant and Radioprotective Activities

The derivative has demonstrated significant in vitro antioxidant activity, evident from assays like DPPH radical and hydroxyl radical scavenging assays. Moreover, its in vivo radioprotective properties were explored using the Drosophila melanogaster model, where it showed a reduction in oxidative stress caused by ionizing electron beam radiation (Mohan et al., 2014).

Cytotoxic Activity

This compound has also been a part of studies focusing on cytotoxic activity. A study examined various 4-thiopyrimidine derivatives, including ethyl 4-benzylsulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate, for their cytotoxic effects on various cell lines, including Human umbilical vein endothelial cells (HUVEC) and several cancer cell lines (Stolarczyk et al., 2018).

Cardiotonic Activity

In the realm of cardiology, this compound has been synthesized and evaluated for its cardiotonic activity. The research focused on its impact on atria from reserpine-treated guinea pigs, comparing its effects to those induced by milrinone, a known cardiotonic agent (Dorigo et al., 1996).

作用機序

While the specific mechanism of action for this compound is not mentioned in the sources, pyrimidine derivatives have been shown to have promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

特性

IUPAC Name |

ethyl 4-benzylsulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-3-20-14(18)12-10(2)16-15(19)17-13(12)21-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXYZQQJTDYTOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-benzylsulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Benzotriazol-1-yl)ethyl]-2-chloroacetamide](/img/structure/B2962485.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2962488.png)

![1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-pentan-3-ylurea](/img/structure/B2962492.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2962496.png)

![Ethyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate](/img/structure/B2962500.png)

![1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B2962503.png)

![2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2962506.png)